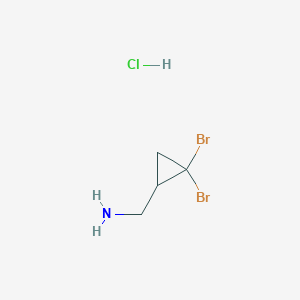

(2,2-Dibromocyclopropyl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

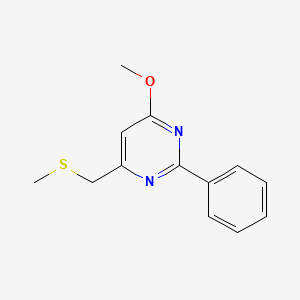

“(2,2-Dibromocyclopropyl)methanamine;hydrochloride” is likely a cyclopropylamine derivative with two bromine atoms attached to the cyclopropyl group. Cyclopropylamine derivatives are a class of organic compounds containing a cyclopropyl group attached to an amine group. The presence of the hydrochloride indicates that this compound is likely a salt of the base amine .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopropyl precursor with a brominating agent to introduce the bromine atoms, followed by a reaction with methanamine to introduce the amine group. The hydrochloride salt could then be formed by reaction with hydrochloric acid .Molecular Structure Analysis

The molecular structure of this compound would consist of a three-membered cyclopropyl ring with two bromine atoms attached to one carbon, and a methanamine group attached to another carbon. The presence of the bromine atoms would make the molecule polar, and the amine group could participate in hydrogen bonding .Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and reactions with carbonyl compounds. The presence of the bromine atoms could also allow for reactions involving halogen exchange or the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. As a polar molecule with the ability to form hydrogen bonds, it would likely be soluble in polar solvents. The presence of the bromine atoms could also increase its density and boiling point compared to other cyclopropylamines .Applications De Recherche Scientifique

Synthesis Applications

"(2,2-Dibromocyclopropyl)methanamine hydrochloride" is involved in synthetic chemistry, particularly in the creation of cyclopropylamine derivatives and their application in drug development and material science. For example, the synthesis of cis-2-Fluorocyclopropylamine showcases the chemical's utility in creating compounds with potential pharmaceutical applications, achieved through stereoselective cyclopropanation processes (Matsuo, Tani, & Hayakawa, 2004). Similarly, the development of bicyclo[1.1.1]pentane (BCPs) as an isostere in drug candidates highlights its role in enhancing the drug-like qualities of bioactive molecules, through methods like reactivity with 2-azaallyl anions (Shelp & Walsh, 2018).

Antiviral Research

The compound has been pivotal in antiviral research, particularly in the synthesis of aminoadamantane derivatives and their evaluation against a wide range of viruses. Some derivatives have shown significant inhibition of the cytopathicity of influenza A virus, demonstrating the compound's potential as an antiviral agent (Kolocouris et al., 1994). This research underscores its importance in the development of specific anti-influenza A virus agents.

Material Science and Novel Compound Synthesis

In material science, "(2,2-Dibromocyclopropyl)methanamine hydrochloride" serves as a precursor in the synthesis of novel compounds, such as 1,3-Dithiolane compounds, which have been synthesized and characterized, indicating its versatility in creating materials with potentially unique properties (Zhai Zhi-we, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,2-dibromocyclopropyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMRPXPWILGGBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dibromocyclopropyl)methanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

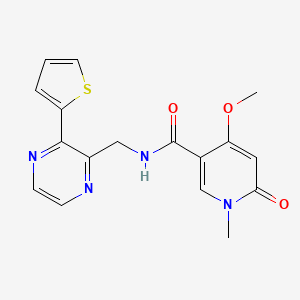

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2390439.png)

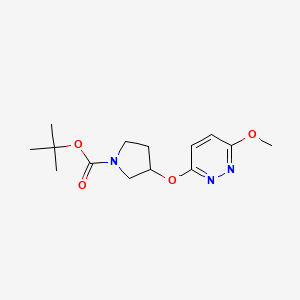

![2-(Propan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2390441.png)

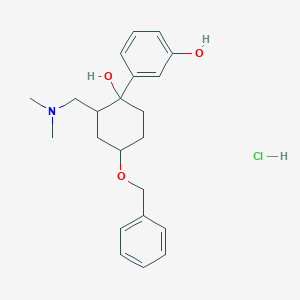

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2390455.png)

![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)